8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular weight of “8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is 259.03 . The IUPAC name for this compound is 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Scientific Research Applications
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . As such, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research . The focus is on improving the ecological impact of the classical schemes and developing environmentally benign synthetic strategies .
properties
IUPAC Name |
8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFJRGWQGMBRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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